molecular formula C25H27NO6S B6579147 2-(benzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 1172063-97-6

2-(benzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6579147
CAS No.: 1172063-97-6
M. Wt: 469.6 g/mol
InChI Key: IPFJFXKPMCWFLR-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is a synthetic tetrahydroisoquinoline (THIQ) derivative characterized by:

  • Positions 6 and 7: Methoxy substituents, which enhance lipophilicity and may influence receptor binding.
  • Position 1: A (4-methoxyphenoxy)methyl group, contributing steric bulk and conformational flexibility.

Properties

IUPAC Name

2-(benzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO6S/c1-29-19-9-11-20(12-10-19)32-17-23-22-16-25(31-3)24(30-2)15-18(22)13-14-26(23)33(27,28)21-7-5-4-6-8-21/h4-12,15-16,23H,13-14,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFJFXKPMCWFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2S(=O)(=O)C4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline (commonly referred to as a tetrahydroisoquinoline derivative) is a complex organic molecule known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C22H26N2O5S
  • Molecular Weight : 430.52 g/mol

The compound features a tetrahydroisoquinoline backbone, which is significant for its biological activity. The presence of methoxy and benzenesulfonyl groups enhances its solubility and reactivity.

Antioxidant Activity

Research indicates that tetrahydroisoquinoline derivatives exhibit strong antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that derivatives with methoxy substitutions showed improved radical scavenging activity compared to their non-substituted counterparts .

Neuroprotective Effects

Tetrahydroisoquinolines have been shown to provide neuroprotective effects in various models of neurodegeneration. For instance, the compound under discussion has been investigated for its ability to inhibit neuronal apoptosis and promote cell survival in models of Parkinson's disease . This neuroprotective effect is believed to be mediated through the modulation of neurotransmitter systems and reduction of inflammatory responses.

Antidepressant Activity

Recent studies have highlighted the potential antidepressant effects of tetrahydroisoquinoline derivatives. The compound has been shown to interact with monoamine neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation . In animal models, administration of this compound resulted in significant reductions in depressive-like behaviors.

Anti-inflammatory Properties

The compound exhibits notable anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediating pathways involved in inflammation. This property is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases .

Study 1: Neuroprotective Mechanisms

In a study published in the Journal of Pharmaceutical Sciences, researchers evaluated the neuroprotective mechanisms of tetrahydroisoquinoline derivatives in vitro. The findings indicated that these compounds significantly reduced neuronal cell death induced by oxidative stress through the activation of the Nrf2/ARE pathway .

Study 2: Antidepressant Efficacy

A clinical trial assessed the antidepressant efficacy of a related tetrahydroisoquinoline derivative in patients with major depressive disorder. The results showed a marked improvement in depressive symptoms after eight weeks of treatment compared to placebo controls .

Comparative Table of Biological Activities

Biological ActivityCompound TypeMechanism of ActionReference
AntioxidantTetrahydroisoquinoline derivativesFree radical scavenging
Neuroprotective2-(benzenesulfonyl) derivativeInhibition of neuronal apoptosis
AntidepressantTetrahydroisoquinoline derivativesModulation of serotonin/norepinephrine pathways
Anti-inflammatoryTetrahydroisoquinoline derivativesInhibition of pro-inflammatory cytokines

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituents (Positions) Molecular Weight Key Properties/Activities References
Target Compound : 2-(Benzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-THIQ 2: Benzenesulfonyl; 1: (4-Methoxyphenoxy)methyl 481.54 g/mol* Hypothesized MAO-B interaction; enhanced BBB penetration due to lipophilic groups.
6,7-Dimethoxy-1-methyl-2-tosyl-THIQ (CAS 14165-85-6) 2: Tosyl (p-toluenesulfonyl); 1: Methyl 361.46 g/mol Lower molecular weight; sulfonyl group may reduce metabolic oxidation.
6,7-Dimethoxy-1-(4-methoxyphenyl)-THIQ (CAS 55580-65-9) 1: 4-Methoxyphenyl 299.36 g/mol Simpler structure; lacks sulfonyl group. Higher brain accumulation observed in rodent models.
6,7-Dimethoxy-1-[(4-nitrophenoxy)methyl]-THIQ 1: (4-Nitrophenoxy)methyl 400.39 g/mol* Nitro group increases electron deficiency; potential cytotoxicity.
6,7-Dimethoxy-1-(3-trifluoromethylphenoxymethyl)-THIQ 1: (3-Trifluoromethylphenoxy)methyl 437.43 g/mol* Trifluoromethyl enhances lipophilicity and BBB penetration; possible neuroprotective effects.

*Calculated based on molecular formulas.

Key Comparative Insights :

Substituent Effects on Bioactivity: Sulfonyl Groups (Position 2): The benzenesulfonyl group in the target compound may confer resistance to oxidative metabolism compared to non-sulfonylated analogs (e.g., CAS 55580-65-9) . Methoxy vs. Hydroxy Groups: Methoxy substituents (positions 6/7) are associated with higher toxicity compared to hydroxylated analogs, which exhibit reduced toxicity but lower metabolic stability .

Blood-Brain Barrier (BBB) Penetration :

  • Compounds with lipophilic substituents (e.g., trifluoromethyl or methoxy groups) show enhanced BBB penetration. For example, 1-(4-methoxyphenyl)-THIQ accumulates in rodent brains at concentrations 4.5× higher than blood levels .

Neurotoxicity and Parkinsonism: N-Methylated THIQs (e.g., 1-methyl-THIQ) are oxidized by monoamine oxidase (MAO) to neurotoxic isoquinolinium ions, mirroring the MPTP/MPP+ pathway implicated in Parkinson’s disease .

Synthetic Accessibility :

  • Sulfonylated THIQs (e.g., the target compound) require specialized reagents (e.g., benzenesulfonyl chloride), whereas methyl or aryl-substituted analogs are synthesized via reductive amination or Pd-catalyzed coupling .

Research Findings and Clinical Relevance

  • Metabolism: THIQ derivatives are primarily excreted unchanged (>70% in rats), with minor hydroxylated or N-methylated metabolites .
  • MAO Interaction : The benzenesulfonyl group may act as a MAO-B inhibitor, similar to selegiline, though direct evidence is lacking .
  • Therapeutic Potential: Trifluoromethyl-substituted analogs (e.g., CAS 596788-79-3) show antitumor activity in preclinical models, suggesting structural versatility .

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